1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Overview
Description
“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a chemical compound with the molecular formula C32H20Br4N2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” involves several steps. The process typically starts with 3,6-dibromo-carbazole and involves various reagents and conditions . The yield of the final product can vary depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is characterized by two carbazole units linked by a benzene ring . The carbazole units are substituted with bromine atoms at the 3 and 6 positions . The compound has a non-planar structure due to steric repulsion of hydrogen atoms .
Physical And Chemical Properties Analysis
“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a solid at room temperature . It has a molecular weight of 752.1 g/mol . The compound is soluble in tetrahydrofuran . Its exact melting point is 319 °C .
Scientific Research Applications
Application in OLED Technologies
- Specific Scientific Field : Organic Electronics, specifically Organic Light-Emitting Diodes (OLEDs) .
- Summary of the Application : Biscarbazole derivatives, such as “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene”, have been synthesized for use in OLED technologies and related areas . These compounds are especially suited to implementation in OLED technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Organic Photovoltaic Devices
- Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Biochemical Activities Studies
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Organic Photovoltaic Devices
- Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Biochemical Activities Studies
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
properties
IUPAC Name |
3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEWRIQYHYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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